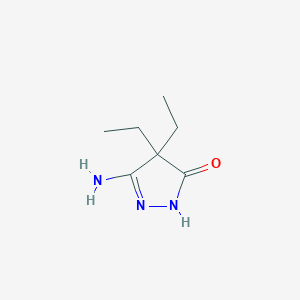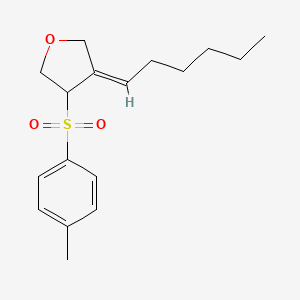![molecular formula C14H14N2S B12893143 4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile CAS No. 87388-33-8](/img/structure/B12893143.png)
4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Isopropylthio)phenyl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an isopropylthio group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Isopropylthio)phenyl)-1H-pyrrole-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(isopropylthio)benzaldehyde with a suitable pyrrole precursor in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Isopropylthio)phenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
4-(2-(Isopropylthio)phenyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-(2-(Isopropylthio)phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile
- 4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile
- 4-(2-(Propylthio)phenyl)-1H-pyrrole-3-carbonitrile
Uniqueness
4-(2-(Isopropylthio)phenyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
87388-33-8 |
|---|---|
Formule moléculaire |
C14H14N2S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
4-(2-propan-2-ylsulfanylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H14N2S/c1-10(2)17-14-6-4-3-5-12(14)13-9-16-8-11(13)7-15/h3-6,8-10,16H,1-2H3 |
Clé InChI |
VSDJUNNTKTVPNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=CC=CC=C1C2=CNC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


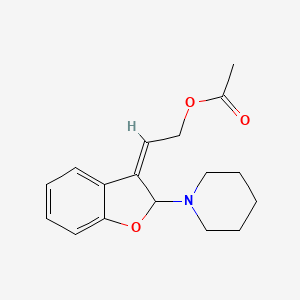

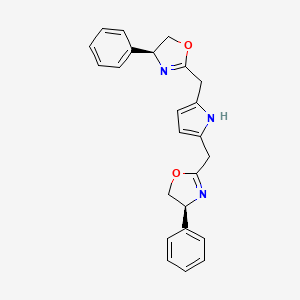
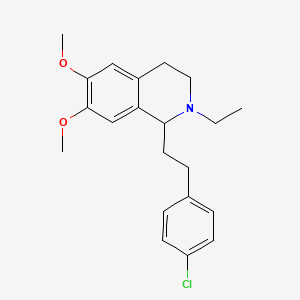
![2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one](/img/structure/B12893073.png)
![3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12893089.png)

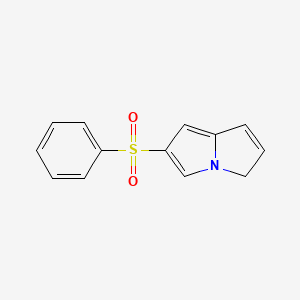
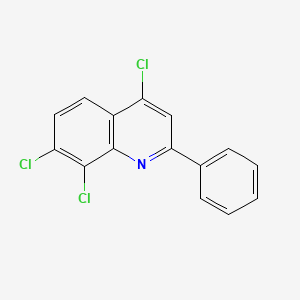
![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)
